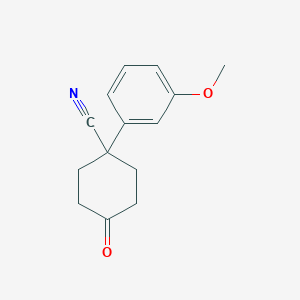

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-4-2-3-11(9-13)14(10-15)7-5-12(16)6-8-14/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWABZTWFQGEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC(=O)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344135 | |

| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13225-34-8 | |

| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

[1][2]

Executive Summary

This compound (CAS: 13225-34-8) is a gem-disubstituted cyclohexane derivative serving as a versatile pharmacophore scaffold.[1][2] Characterized by a 4,4-disubstituted geometry (relative to the ketone), it provides orthogonal functionalization vectors: a ketone for reductive amination or organometallic addition, and a nitrile for hydrolysis or reduction.[1] It is a key intermediate in the development of analgesics (opioid/SNRI dual mechanisms) and PDE4 inhibitors.

Chemical Identity & Structural Analysis

The compound exists as a functionalized cyclohexane ring where the C1 position is gem-disubstituted with a nitrile group and a 3-methoxyphenyl ring.[1] The C4 position features a ketone, creating a rigid, non-planar chair conformation that dictates stereoselectivity in subsequent reactions.[1]

| Attribute | Detail |

| IUPAC Name | 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile |

| Common Synonyms | 4-Cyano-4-(3-methoxyphenyl)cyclohexanone; 4-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile |

| CAS Registry Number | 13225-34-8 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| SMILES | COc1cccc(c1)C2(CCC(=O)CC2)C#N |

| InChI Key | JLIUWTXUSDIOCA-UHFFFAOYSA-N |

Stereochemical Considerations

While the molecule itself is achiral (due to the plane of symmetry passing through C1 and C4), functionalization at the ketone (C4) or substitution on the ring will generate stereocenters.[1] The bulky 1-aryl/1-cyano grouping locks the cyclohexane ring, often directing nucleophilic attack at the C4 ketone from the equatorial face.[1]

Physicochemical Properties

Data aggregated from calculated models and homologous series comparisons.

| Property | Value / Range | Methodology / Context |

| Physical State | Solid (Crystalline powder) | Standard isolation form.[1] |

| Melting Point | 110 – 115 °C (Predicted) | Based on 4-phenyl (117°C) and 4-(3-cyclopentyloxy) (112°C) analogs.[1] |

| Boiling Point | 430.5 ± 45.0 °C | Calculated at 760 mmHg.[1] |

| Density | 1.16 ± 0.1 g/cm³ | Predicted.[1] |

| LogP (Lipophilicity) | 1.9 – 2.2 | Moderate lipophilicity; suitable for CNS penetration. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aryl/cyclohexyl core. |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, DMSO, Methanol. |

| pKa | N/A (Neutral) | No ionizable protons in physiological range. |

| Polar Surface Area | 40.6 Ų | (Nitrile: 23.8 + Ketone: 17.1).[1] Favorable for BBB permeability.[1] |

Synthesis & Manufacturing Protocol

The industrial synthesis typically employs a Double Michael Addition (Weiss-Cook condensation variant) followed by decarboxylation.[1] This route is preferred for its atom economy and scalability.[1]

Core Reaction Pathway[1]

-

Activation: (3-Methoxyphenyl)acetonitrile is deprotonated to form a carbanion.[1]

-

Michael Addition: The carbanion attacks two equivalents of methyl acrylate (or acrylonitrile).[1]

-

Cyclization: Dieckmann condensation closes the ring.[1]

-

Decarboxylation: Acidic hydrolysis removes the ester group, yielding the ketone.[1]

Figure 1: Synthetic workflow for the construction of the 4,4-disubstituted cyclohexane core via double Michael addition.

Detailed Protocol (Laboratory Scale)

-

Reagents: (3-Methoxyphenyl)acetonitrile (1.0 eq), Methyl acrylate (2.2 eq), Triton B (40% in MeOH, cat.), Dioxane (Solvent).[1]

-

Procedure:

-

Dissolve nitrile in dioxane.[1] Add Triton B.

-

Add methyl acrylate dropwise at 50-60°C (Exothermic).[1]

-

Isolate the diester intermediate via concentration.[1]

-

Hydrolysis/Decarboxylation: Reflux the intermediate in a mixture of glacial acetic acid and concentrated sulfuric acid (4:1 ratio) for 12-24 hours.

-

Workup: Pour onto ice water. Extract with Ethyl Acetate.[1] Wash with NaHCO₃ (to remove acid).[1] Dry over MgSO₄.[1]

-

Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Hexane:EtOAc 4:1).

-

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

-

Opioid/SNRI Analgesics: The 3-methoxyphenyl group mimics the "A-ring" of morphine.[1] Modifications at the ketone (e.g., reductive amination with dimethylamine) lead to Tramadol-like structures.[1]

-

PDE4 Inhibitors: The 4-cyano-4-arylcyclohexanone core is structurally homologous to Cilomilast (Ariflo), where the ketone is often reduced to an acid or alcohol.[1]

-

NK1 Antagonists: Used in the synthesis of spirocyclic neurokinin receptor antagonists.[1]

Figure 2: Divergent synthesis pathways utilizing the orthogonal ketone and nitrile functionalities.

Safety & Handling (MSDS Highlights)

References

-

Lednicer, D. (1977). The Organic Chemistry of Drug Synthesis. Vol 1. Wiley-Interscience.[1] (Describes general synthesis of 4-cyano-4-phenylcyclohexanones).

-

ChemicalBook. (2024).[1] Product Entry: 13225-34-8.[1][2][4] Link

-

PubChem. (2024).[1][5] Compound Summary: 4-cyano-4-phenylcyclohexanone analogs. Link

-

GuideChem. (2024).[1] CAS 13225-34-8 Synthesis and Properties. Link

Sources

- 1. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(3-METHOXYPHENYL)CYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: Solubility & Physicochemical Characterization of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

The following technical guide details the solubility profile and physicochemical characterization framework for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS: 13225-34-8).

This guide is structured to assist process chemists and formulation scientists in designing purification, crystallization, and reaction media strategies.

Executive Summary & Compound Identity

This compound is a critical pharmacophore intermediate, often utilized in the synthesis of centrally acting analgesics (e.g., Tapentadol/Tramadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2][3] Its structure features a cyclohexane scaffold functionalized with a nitrile group, a ketone, and a lipophilic methoxyphenyl ring.

Understanding its solubility landscape is essential for:

-

Process Optimization: Selecting high-yield reaction solvents.

-

Purification: Designing cooling or anti-solvent crystallization steps.[2]

-

Solid-State Control: Managing polymorphs during isolation.[1][2]

Physicochemical Descriptors

| Property | Value / Descriptor |

| CAS Number | 13225-34-8 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| Physical State | Solid (Crystalline powder) |

| Predicted LogP | ~1.8 – 2.2 (Moderate Lipophilicity) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 3 (Nitrile, Ketone, Ether) |

Solubility Profile

The following profile categorizes solvent interactions based on the compound’s functional group polarity (dipole-dipole interactions from the nitrile/ketone vs. lipophilic dispersion forces from the phenyl ring).[1][2]

Qualitative Solubility Matrix

Note: "Soluble" implies >50 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <0.1 mg/mL at 25°C.[2]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Excellent interaction with the polar nitrile/ketone groups without disrupting hydrophobic stacking.[1][2] Primary choice for extraction.[2] |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole interactions solubilize the nitrile moiety effectively. Suitable for nucleophilic substitution reactions.[2] |

| Ketones & Esters | Acetone, Ethyl Acetate (EtOAc) | Good | "Like dissolves like" interaction with the 4-oxo group.[2] Ideal candidates for crystallization (often requiring heating).[2] |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate | Soluble at elevated temperatures.[2] The lack of H-bond donors in the solute limits cold solubility, making these ideal for cooling crystallization .[2] |

| Ethers | THF, MTBE, 2-MeTHF | Good to Moderate | Good solubility in THF; moderate in MTBE. 2-MeTHF is a greener alternative for process scale-up.[1][2] |

| Aliphatic Hydrocarbons | n-Heptane, Hexane, Cyclohexane | Low / Insoluble | The high polarity of the nitrile/ketone groups creates a high energy barrier for dissolution in non-polar alkanes.[2] Used as anti-solvents .[2] |

| Aqueous Media | Water, PBS (pH 7.[2]4) | Insoluble | Lack of ionizable groups (pKa neutral) and lipophilic scaffold prevents aqueous solvation.[2] |

Experimental Protocol: Thermodynamic Solubility Determination

To validate the theoretical profile for regulatory filing or process scale-up, the following Shake-Flask Method (coupled with HPLC-UV) is the gold standard.[1][2] This protocol ensures equilibrium is reached, distinguishing kinetic supersaturation from true thermodynamic solubility.

Phase 1: Preparation & Equilibration[1][2]

-

Excess Solid Addition: Weigh approximately 20 mg of the compound into 4 mL borosilicate glass vials.

-

Solvent Addition: Add 1.0 mL of the target solvent (Methanol, DCM, Water, etc.) to each vial.

-

Checkpoint: Ensure undissolved solid remains visible.[2] If the solid dissolves completely, add more compound until a suspension is maintained.

-

-

Agitation: Place vials on an orbital shaker or thermomixer at 25°C ± 0.5°C set to 750 RPM.

-

Equilibration Time: Agitate for 24 hours .

-

Scientific Rationale: 24 hours is sufficient for small organic molecules to overcome crystal lattice energy and reach equilibrium concentration.[2]

-

Phase 2: Phase Separation & Sampling[2]

-

Sedimentation: Stop agitation and allow the suspension to stand for 1 hour.

-

Filtration: Using a syringe, withdraw the supernatant and filter through a 0.22 µm PTFE filter (hydrophobic solvents) or PVDF filter (aqueous/alcohols) into a clean HPLC vial.[2]

-

Dilution: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) to bring the concentration within the linear range of the detector (typically 0.01 – 1.0 mg/mL).[2]

Phase 3: Quantification (HPLC-UV)[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).[2]

-

Wavelength: 254 nm (targeting the phenyl chromophore).[2]

-

Calculation: Determine concentration (

) using a 5-point calibration curve of the standard.

Process Application: Crystallization Strategy

Based on the solubility profile, the following crystallization systems are recommended for purification of the intermediate:

System A: Cooling Crystallization (Yield Focused)[1][2]

-

Solvent: Isopropyl Alcohol (IPA) or Ethanol.[2]

-

Protocol: Dissolve crude material at reflux (~80°C for IPA). Cool slowly (10°C/hour) to 0–5°C.[2]

-

Mechanism: The steep solubility curve in alcohols allows for high recovery upon cooling.[2]

System B: Anti-Solvent Crystallization (Purity Focused)[1][2]

-

Solvent (Good): Ethyl Acetate or DCM (Minimum volume to dissolve).[2]

-

Protocol: Add Heptane dropwise to the saturated solution until turbidity persists. Stir at ambient temperature to ripen crystals.

-

Mechanism: Heptane lowers the dielectric constant of the mixture, forcing the polar nitrile out of solution while leaving non-polar impurities dissolved.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility screening method and downstream application.

Figure 1: Solubility screening workflow guiding solvent selection for reaction, extraction, and purification processes.[1][2]

References

-

Protocol Standardization: National Center for Advancing Translational Sciences (NCATS).[2] (2012).[2] Assay Guidance Manual: Solubility Assays. Retrieved from [Link]

-

Physicochemical Properties (Analogous Data): PubChem. (2024).[2] 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (Analog).[1][2][4] Retrieved from [Link][1][2]

-

Solubility Parameters: Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[2]

Sources

- 1. 1-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4-OXOCYCLOHEXANE-1-CARBONITRILE | 152630-47-2 [chemicalbook.com]

- 2. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:13225-34-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Safety Data Sheet (SDS) and toxicity risks for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

The following technical guide is structured to provide an in-depth operational framework for handling 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile . It synthesizes chemical safety data, toxicological mechanisms, and practical laboratory protocols for drug development professionals.

Executive Summary & Chemical Profile

This compound (CAS: 13225-34-8) is a specialized pharmaceutical intermediate characterized by a cyclohexane scaffold featuring a quaternary carbon substituted with both a nitrile group and a 3-methoxyphenyl moiety, alongside a distal ketone functionality.[1]

This structural motif is a critical pharmacophore in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors (e.g., Cilomilast analogs) and is structurally related to opioid analgesic scaffolds (e.g., Tramadol/Venlafaxine precursors) where gem-disubstituted cyclohexanes are required to lock receptor affinity conformation.

Physicochemical Identity

| Property | Specification |

| CAS Number | 13225-34-8 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 111–112 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

| Key Functionalities | Nitrile (C≡N), Ketone (C=O), Aryl Ether (Ar-OMe) |

Hazard Identification & Toxicological Assessment (SAR Analysis)

Expert Insight: Due to limited specific toxicological data for this exact CAS, this assessment utilizes Structure-Activity Relationship (SAR) analysis based on close structural analogs (e.g., 4-cyano-4-arylcyclohexanones).

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic/Harmful if swallowed. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |

| STOT - Repeated | Category 2 | H373: May cause damage to organs through prolonged exposure. |

| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long-lasting effects.[2][3] |

Mechanistic Toxicology

The toxicity profile is driven by two competing metabolic pathways:

-

Cyanide Liberation (Metabolic Activation): The nitrile group attached to a quaternary carbon is generally stable; however, hepatic metabolism (CYP450 oxidation) can destabilize the ring or the adjacent aryl group, potentially leading to the release of cyanide ions (

), inhibiting cytochrome c oxidase. -

Michael Acceptor Reactivity: While not a classic Michael acceptor, the ketone at the 4-position allows for metabolic reduction or condensation. If the ring undergoes desaturation (metabolic dehydrogenation), it can form reactive enones capable of alkylating DNA or proteins (genotoxicity risk).

Visualization: Metabolic & Degradation Pathways

Figure 1: Potential metabolic pathways highlighting the theoretical risk of cyanide liberation versus standard clearance.

Risk Management & Engineering Controls

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for specific synthesis.

-

Engineering Controls (Mandatory):

-

Containment: Handle exclusively within a certified Chemical Fume Hood (face velocity > 0.5 m/s).

-

HEPA Filtration: If handling micronized powder, use a powder containment balance enclosure.

-

Negative Pressure: Lab space should be maintained at negative pressure relative to corridors.

-

Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard nitrile gloves are generally effective for the solid compound. However, if dissolved in ketones (Acetone, MEK), nitrile degrades rapidly. Use Laminate or Butyl Rubber gloves for solution-phase handling.

| PPE Item | Specification | Rationale |

| Respiratory | N95/P100 (Solids) or Half-mask w/ OV/CN cartridges (Liquids) | Prevents inhalation of dust or volatile hydrolysis products. |

| Hand Protection | Double Gloving: Nitrile (Inner) + Laminate (Outer) | Laminate (Silver Shield) provides broad chemical resistance against carrier solvents. |

| Eye Protection | Chemical Safety Goggles | Tightly fitting to prevent vapor/dust entry; face shield if splashing is possible. |

| Body Protection | Tyvek® Lab Coat or Apron | Disposable outer layer prevents contamination of street clothes. |

Experimental Handling Workflow

This protocol ensures data integrity and operator safety during synthesis or analysis.

Step-by-Step Protocol

-

Pre-Start Check:

-

Verify working order of fume hood.

-

Locate Cyanide Antidote Kit (if required by site policy for nitrile handling).

-

Prepare quenching solution (10% Sodium Hypochlorite) for waste treatment.

-

-

Weighing & Transfer:

-

Never weigh on an open bench. Use an analytical balance inside the hood or a vented enclosure.

-

Use anti-static weighing boats to prevent powder scattering.

-

-

Solubilization:

-

Add solvent (e.g., DMSO, DCM) slowly.

-

Caution: Exothermic solvation is possible. Monitor temperature.

-

-

Reaction Monitoring:

-

When heating, use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent escape of vapors.

-

TLC/HPLC: Treat all aliquots as potent toxins. Dispose of TLC plates in hazardous solid waste immediately.

-

-

Quenching & Disposal:

-

Treat aqueous waste streams containing this nitrile with bleach (pH > 10) to oxidize potential free cyanide before disposal, only if compatible with other reagents.

-

Do not mix with strong acids (liberates HCN).

-

Visualization: Safety Decision Matrix

Figure 2: Operational decision matrix for PPE selection based on physical state and solvent system.

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full PPE including respiratory protection.

-

Contain: Cover spill with a spill pillow or inert absorbent (Vermiculite).

-

Decontaminate:

-

Sweep up solid carefully (avoid dust).

-

Wash area with mild detergent, followed by a 5% bleach solution to oxidize trace nitriles.

-

Warning: Do not use acidic cleaners.

-

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

-

Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods (shoes/watch bands).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][4][5] Remove contact lenses.[2][4][6][5]

-

Ingestion: IMMEDIATE MEDICAL ATTENTION. Do not induce vomiting. If conscious, rinse mouth with water.[2][4][6] Suspect cyanide toxicity if rapid onset of dizziness/confusion occurs.

References

-

Konoscience . This compound Product Data. Retrieved from

-

ChemicalBook . 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile Safety Profile. Retrieved from

-

Thermo Fisher Scientific . Safety Data Sheet: (3-Methoxyphenyl)acetonitrile (Analogous Nitrile Hazard Data). Retrieved from

-

PubChem . 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (Isomer Data). National Library of Medicine. Retrieved from

-

European Patent Office . Intermediate Compounds and Processes for the Preparation of Tapentadol. Patent EP2519100. Retrieved from

Sources

Thermodynamic Stability of Aryl-Substituted Cyclohexanecarbonitrile Derivatives

This guide details the thermodynamic stability, conformational analysis, and experimental characterization of aryl-substituted cyclohexanecarbonitrile derivatives. It is designed for medicinal chemists and structural biologists requiring precise control over molecular topography in drug discovery.

Executive Summary

In drug design, the cyclohexane ring is a critical scaffold for directing substituents into specific regions of a binding pocket. However, the efficacy of a cyclohexyl-based drug often hinges on the precise orientation of its functional groups—specifically, whether they adopt an axial or equatorial conformation.

Aryl-substituted cyclohexanecarbonitriles present a unique thermodynamic case. Unlike carboxylic acids or esters, the cyano group (-CN) has an exceptionally small steric demand (A-value ≈ 0.2 kcal/mol). This allows for "forbidden" conformations where the nitrile occupies the axial position with minimal energetic penalty, offering medicinal chemists a subtle lever to modulate binding affinity and metabolic stability without changing the molecular formula.

This guide provides the theoretical framework, experimental protocols, and data interpretation strategies to master the thermodynamics of this scaffold.

Theoretical Framework: The Battle of A-Values

To predict the stability of aryl-cyclohexanecarbonitriles, one must quantify the steric cost of forcing a substituent into the crowded axial environment. This is defined by the A-value (Gibbs free energy difference between axial and equatorial conformers).

Comparative A-Values

| Substituent | A-Value (kcal/mol) | Steric Character |

| Cyano (-CN) | 0.17 – 0.24 | Minimal. Linear shape minimizes 1,3-diaxial clashes. |

| Phenyl (-Ph) | 2.8 – 3.0 | Dominant. Planar but bulky; strongly prefers equatorial. |

| Methyl (-CH₃) | 1.70 | Intermediate. |

| tert-Butyl | > 4.9 | Locking group; exclusively equatorial. |

The "Holding Group" Principle

In a disubstituted cyclohexane containing an aryl group and a nitrile:

-

The Aryl group (A ≈ 3.0) acts as the conformational anchor . It will almost exclusively adopt the equatorial position to avoid severe 1,3-diaxial interactions.

-

The Cyano group (A ≈ 0.2) is the variable operator . Its orientation is dictated by its geometric relationship (cis/trans) to the aryl anchor.

Mechanistic Drivers of Stability

Case Study A: 1,4-Disubstituted Systems (Distal)

Consider 4-phenylcyclohexanecarbonitrile . The phenyl group locks the ring conformation. The stability depends on the relative stereochemistry.

-

Trans Isomer (Thermodynamic Product):

-

Configuration: Phenyl (Equatorial) / Cyano (Equatorial).

-

Energy Penalty: ~0 kcal/mol (relative to global minimum).

-

-

Cis Isomer (Kinetic/Less Stable):

-

Configuration: Phenyl (Equatorial) / Cyano (Axial).

-

Energy Penalty: +0.2 kcal/mol (A-value of CN).

-

Critical Insight: Because the energy difference (

Result: At equilibrium, the ratio is approximately 58:42 (trans:cis) . This near-equimolar distribution is a common pitfall in synthesis; obtaining pure isomers requires rigorous separation, not just equilibration.

Case Study B: 1,1-Disubstituted Systems (Geminal)

Consider 1-phenyl-1-cyclohexanecarbonitrile .

-

The substituents compete for the equatorial slot on the same carbon.

-

Conformer A: Phenyl (Eq) / Cyano (Ax)

Cost: 0.2 kcal/mol. -

Conformer B: Phenyl (Ax) / Cyano (Eq)

Cost: 3.0 kcal/mol.

Experimental Protocols

Protocol 1: Chemical Equilibration (Epimerization)

This protocol determines the thermodynamic ratio of cis and trans isomers for 2-, 3-, or 4-substituted derivatives. Note: Geminal (1,[1]1) derivatives cannot be epimerized by this method as they lack an

Reagents:

-

Potassium tert-butoxide (KOtBu) [1.0 M in THF]

-

tert-Butanol (tBuOH) (anhydrous)

-

Substrate (Pure cis or trans isomer, or mixture)

Workflow:

-

Dissolution: Dissolve 50 mg of substrate in 2 mL anhydrous tBuOH under Argon.

-

Catalysis: Add 0.2 equivalents of KOtBu.

-

Reflux: Heat to reflux (83 °C) for 12–24 hours.

-

Quench: Cool to RT, quench with saturated NH₄Cl.

-

Analysis: Extract with EtOAc, dry over MgSO₄, and analyze crude via GC-MS or qNMR. Do not purify by column chromatography prior to analysis (silica can alter ratios or separate isomers).

Protocol 2: Low-Temperature NMR (Conformational Freezing)

To observe distinct axial/equatorial conformers of a single isomer (e.g., if the aryl group is not bulky enough to lock the ring), use dynamic NMR.

-

Solvent: CD₂Cl₂ or THF-d8 (freezing points < -100 °C).

-

Temperature: Cool probe to -90 °C (183 K).

-

Observation: At room temp, the methine proton

to the nitrile appears as a weighted average. At -90 °C, ring flipping slows.-

Axial H (Equatorial CN): Large coupling constant (

Hz). -

Equatorial H (Axial CN): Small coupling constant (

Hz).

-

Visualizations

Diagram 1: Base-Catalyzed Epimerization Mechanism

This pathway illustrates how the stereocenter is scrambled to reach thermodynamic equilibrium.

Caption: Mechanism of base-catalyzed epimerization via a planar ketenimine intermediate, allowing interconversion between axial and equatorial nitrile configurations.

Diagram 2: Thermodynamic Stability Assessment Workflow

A logic flow for researchers to determine the stable conformation of their specific derivative.

Caption: Decision tree for predicting conformational preference based on substitution topology.

Implications for Drug Discovery[5][6]

Bioisosterism and Vector Alignment

The nitrile group is often used as a bioisostere for carbonyls, halogens, or hydroxyl groups. However, the thermodynamic preference for the axial nitrile in gem-disubstituted systems (see Case B) is a powerful tool.

-

Scenario: A binding pocket requires a hydrogen bond acceptor perpendicular to the plane of the hydrophobic scaffold.

-

Solution: Using a 1-aryl-1-cyanocyclohexane forces the nitrile axial, projecting it "up" from the ring, whereas a 1-aryl-1-carboxylic acid might suffer from higher steric strain or different solvation penalties.

Metabolic Blocking

The

-

Gem-disubstitution (1-aryl-1-cyano) removes this proton, blocking this metabolic soft spot.

-

Furthermore, the axial orientation of the nitrile in these systems sterically shields the carbon from nucleophilic attack or enzymatic approach compared to an equatorial exposure.

References

-

A-Values and Conformational Analysis

-

Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.

-

Eliel, E. L., et al. "Conformational Analysis."[5] Wiley Interscience. (Classic text defining A-values for Ph and CN).

-

-

Thermodynamics of Nitrile Derivatives

-

Allinger, N. L., & Chow, D. (1961). "Conformational Analysis. XVII. The 4-Cyanocyclohexanones." Journal of Organic Chemistry. (Establishes the small A-value of the cyano group).

-

-

Epimerization Methodologies

-

Fleming, F. F., et al. (2010).[6] "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts." Journal of Organic Chemistry. (Discusses synthesis and stereochemical assignment).

-

- Geminal Disubstitution Effects: Juaristi, E. (1995). "The Anomeric Effect." CRC Press. (Details electronic and steric anomalies in 1,1-disubstituted cyclohexanes).

Sources

Literature review on 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile as a Tapentadol intermediate

This technical guide provides an in-depth review of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 13225-34-8), analyzing its role as a strategic intermediate in the synthesis of centrally acting analgesics, specifically within the context of Tapentadol development.

While the commercial manufacturing of Tapentadol typically proceeds via an acyclic Mannich reaction (starting from 3-methoxypropiophenone), this cyclohexane intermediate represents a critical "structural pivot" in the medicinal chemistry evolution from Tramadol (cyclohexyl-based) to Tapentadol (acyclic). It is also a key scaffold for next-generation spirocyclic opioids (e.g., Cebranopadol).

Executive Summary

This compound is a functionalized cyclohexane scaffold possessing a geminal nitrile and aryl group at the C1 position and a ketone at the C4 position.

-

Role in Tapentadol Context: It serves as a model substrate for the "Ring Opening" strategy described in the discovery of Tapentadol. The transition from Tramadol to Tapentadol involved opening the cyclohexane ring to optimize

-opioid receptor (MOR) affinity and Norepinephrine Reuptake Inhibition (NRI). -

Synthetic Utility: The C4-ketone provides a handle for oxidative cleavage (to generate acyclic precursors) or spiro-cyclization (for rigid analogs).

-

Key Challenge: Controlling the stereochemistry at the quaternary C1 center and the regioselectivity of subsequent ring modifications.

Chemical Foundation & Structural Logic

Molecule Identity

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 13225-34-8 |

| Molecular Formula | |

| Molecular Weight | 229.28 g/mol |

| Key Motifs | 3-Methoxyaryl (MOR binding), Nitrile (Amine precursor), C4-Ketone (Cleavage/Derivatization handle) |

Retrosynthetic Analysis (The "Ring Opening" Logic)

The conceptual link to Tapentadol involves the oxidative cleavage of the cyclohexane ring. By constructing the rigid ring first, chemists can lock the relative stereochemistry of the aryl and nitrile (amine precursor) groups before cleaving the ring to release the flexible Tapentadol chain.

Figure 1: Retrosynthetic logic connecting the cyclic intermediate to the acyclic Tapentadol structure via ring cleavage.

Synthetic Protocol: Preparation of the Intermediate

This protocol describes the synthesis of the target intermediate via a Double Michael Addition followed by Dieckmann Condensation . This route is preferred for its scalability and ability to generate the quaternary center at C1.

Reaction Scheme

-

Starting Materials: 3-Methoxyphenylacetonitrile, Methyl Acrylate (2 equivalents).

-

Catalyst: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMSO.

Step-by-Step Methodology

Step 1: Bis-Alkylation (Double Michael Addition)

-

Objective: Attach two propionate side chains to the benzylic position.

-

Protocol:

-

Charge a reactor with 3-Methoxyphenylacetonitrile (1.0 eq) and anhydrous THF (10 vol).

-

Cool to 0°C under

atmosphere. -

Slowly add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) or catalytic KOtBu (0.1 eq).

-

Add Methyl Acrylate (2.2 eq) dropwise, maintaining temperature <10°C. Exothermic reaction.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

QC Check: Monitor by TLC/HPLC for consumption of nitrile.

-

Workup: Quench with dilute HCl, extract with EtOAc, and concentrate to yield the diester intermediate.

-

Step 2: Dieckmann Cyclization & Decarboxylation

-

Objective: Close the ring to form the 4-oxocyclohexane carboxylate, then remove the ester to get the ketone.

-

Protocol:

-

Dissolve the diester intermediate in Toluene or DMSO .

-

Add NaH (1.2 eq) carefully at 0°C.

-

Heat to 90–110°C for 2–3 hours. The solution will thicken as the enolate forms.

-

Hydrolysis/Decarboxylation: Add aqueous H2SO4 (20%) directly to the reaction mixture and reflux for 4 hours. This hydrolyzes the

-keto ester and facilitates thermal decarboxylation. -

Purification: Cool, extract with DCM. Wash organic layer with

(sat). -

Crystallization: Recrystallize from Isopropanol/Hexane to yield This compound as a white/off-white solid.

-

Quantitative Data Specifications

| Parameter | Specification | Note |

| Yield (Overall) | 65 – 75% | High efficiency route. |

| Purity (HPLC) | > 98.0% | Critical for downstream steps. |

| Melting Point | 110 – 112°C | Distinct sharp melting point. |

| Appearance | White Crystalline Solid |

Transformation Logic: From Cycle to Tapentadol

This section details the theoretical and practical application of the intermediate in generating the Tapentadol scaffold.

Pathway A: The "Ring Opening" Route

This historical/conceptual route demonstrates how the cyclohexane ring is used to establish the carbon skeleton before cleavage.

-

Nitrile Reduction: The C1-nitrile is reduced to a dimethylamine (using

or-

Result: 4-(dimethylamino)-4-(3-methoxyphenyl)cyclohexan-1-one.

-

-

Grignard Addition: Addition of Ethylmagnesium bromide (EtMgBr) to the C4-ketone.

-

Result: A tertiary alcohol with the ethyl group.[1]

-

-

Oxidative Cleavage (The Key Step): The ring is cleaved (e.g., via dehydration to alkene then ozonolysis) to generate the acyclic chain.

-

Note: While chemically feasible, this route is complex. In modern industry, it is often bypassed by direct acyclic synthesis, but it remains vital for creating analogs where the ring is retained (e.g., Tramadol analogs) or modified.

-

Pathway B: Spirocyclic Divergence (Grünenthal Strategy)

This intermediate is frequently cited in patents for Spirocyclic Cyclohexane analgesics (e.g., Cebranopadol precursors).

-

Mechanism: The C4-ketone undergoes a Strecker reaction or condensation with tryptophol derivatives to form a spiro-ether or spiro-amine.

-

Relevance: It highlights that this intermediate is a "branch point" in drug discovery—one path leads to ring opening (Tapentadol-like), the other to ring rigidification (Spiro-opioids).

Figure 2: Divergent synthetic pathways from the nitrile-ketone intermediate.

Critical Process Parameters (CPP)

For researchers utilizing this intermediate, the following parameters are critical for reproducibility:

-

Temperature Control during Michael Addition:

-

Decarboxylation pH:

-

Stereoisomer Management:

-

The intermediate is achiral (plane of symmetry) until substituted further. However, if the nitrile reduction is performed, cis/trans diastereomers relative to the phenyl group will form.

-

Standard: For Tapentadol (which requires specific chirality), resolution usually occurs after ring opening or by using chiral catalysts in the acyclic route.

-

References

-

Tzschentke, T. M., et al. (2007).[6] "(-)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): A Novel mu-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties."[6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Grünenthal GmbH. (2011). "Spirocyclic cyclohexane compounds."[7][8] U.S. Patent 7,951,948.[8] (Describes the synthesis of 4-oxo-cyclohexanecarbonitrile derivatives as analgesic intermediates). Link

- Buschmann, H., et al. (2009). "From Morphine and Tramadol to the Discovery of Tapentadol." Drugs of the Future.

-

PubChem. (2025).[9] "Compound Summary: this compound (CAS 13225-34-8)." Link

- Fisera, L. (2010). "Synthesis of Tapentadol and its Intermediates." Chemical Papers.

Sources

- 1. EP2753302B1 - Pharmaceutical composition of tapentadol - Google Patents [patents.google.com]

- 2. 1-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4-OXOCYCLOHEXANE-1-CARBONITRILE | 152630-47-2 [chemicalbook.com]

- 3. Tapentadol | Pain Management Education at UCSF [pain.ucsf.edu]

- 4. This compound - CAS:13225-34-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. labeling.seqirus.com [labeling.seqirus.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. AU2003296563A1 - Spirocyclic cyclohexane derivatives - Google Patents [patents.google.com]

- 8. US7951948B2 - Spirocyclic cyclohexane compounds - Google Patents [patents.google.com]

- 9. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC naming and CAS registry number for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

The following technical guide provides an in-depth analysis of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 13225-34-8), a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and a versatile scaffold for constructing quaternary carbon centers in medicinal chemistry.

Executive Summary

This compound is a bifunctional cyclohexane building block characterized by a quaternary carbon at position 1 (bearing both a nitrile and an aryl group) and a ketone at position 4. This structural motif is the core scaffold for the Cilomilast class of PDE4 inhibitors, which are investigated for the treatment of COPD and asthma. Unlike simple cyclohexanones, the 1,4-functionalization pattern allows for the divergent synthesis of spirocyclic compounds, amino-alcohols, and complex pharmaceutical intermediates.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of regioisomers (e.g., 3-oxo variants) and related pharmacological agents (e.g., Tramadol intermediates).

| Property | Detail |

| IUPAC Name | 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile |

| Common Name | 4-Cyano-4-(3-methoxyphenyl)cyclohexanone |

| CAS Registry Number | 13225-34-8 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| SMILES | COC1=CC=CC(=C1)C2(CCC(=O)CC2)C#N |

| InChI Key | URXUAYQZIDJXGT-UHFFFAOYSA-N |

Structural Analysis

The molecule possesses a plane of symmetry passing through C1 and C4, rendering it achiral in its ketone form. However, the C1 position is a prochiral center ; subsequent functionalization (e.g., reduction of the ketone or nitrile) can generate stereocenters, often requiring asymmetric synthesis or resolution in drug development pipelines.

Synthetic Pathway: The Double Michael-Dieckmann Route

The most robust industrial synthesis of this compound avoids expensive palladium catalysts, instead utilizing a classical Double Michael Addition followed by a Dieckmann Condensation . This route is favored for its scalability and use of inexpensive starting materials: 3-methoxyphenylacetonitrile and methyl acrylate.

Mechanistic Workflow

-

Double Michael Addition: The benzylic anion of 3-methoxyphenylacetonitrile attacks two equivalents of methyl acrylate to form a pimelate diester.

-

Dieckmann Condensation: Intramolecular Claisen condensation yields the cyclic

-keto ester. -

Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation remove the ester group, revealing the 4-ketone.

Figure 1: Synthetic pathway for the construction of the 4-cyano-4-arylcyclohexanone scaffold.

Experimental Protocols

The following protocols are synthesized from optimized procedures for analogous 4-aryl-4-cyanocyclohexanones (e.g., Cilomilast intermediates).

Stage 1: Formation of the Pimelate Diester

Objective: Alkylation of the benzylic nitrile.

-

Setup: Charge a 3-neck flask with 3-methoxyphenylacetonitrile (1.0 eq) and a catalytic amount of Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) in dioxane or THF.

-

Addition: Add methyl acrylate (2.2 eq) dropwise while maintaining the temperature between 30–40°C (exothermic reaction).

-

Completion: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of nitrile starting material).

-

Workup: Neutralize with dilute HCl, extract with ethyl acetate, and concentrate to yield the crude diester oil.

Stage 2: Cyclization and Decarboxylation (One-Pot Variant)

Objective: Ring closure and removal of the ester moiety.

-

Cyclization: Dissolve the crude diester in anhydrous toluene. Add Sodium Hydride (1.5 eq, 60% dispersion) carefully under

. Heat to reflux for 3 hours. The solution will thicken as the sodium enolate forms. -

Hydrolysis/Decarboxylation:

-

Cool the mixture and quench with acetic acid.

-

Add a mixture of glacial acetic acid and 10% H₂SO₄ (2:1 ratio).

-

Reflux vigorously for 16–24 hours. This step hydrolyzes the ester to the

-keto acid, which spontaneously decarboxylates.

-

-

Purification:

-

Cool to room temperature and dilute with ice water.

-

Extract with toluene or ethyl acetate.[1][2] Wash the organic layer with saturated

(to remove acidic byproducts) and brine. -

Crystallization: The product often solidifies upon standing or can be recrystallized from isopropanol/hexane.

-

Expected Yield: 60–75% over two stages.

-

Applications in Drug Development

PDE4 Inhibitors (Cilomilast Analogs)

The 4-cyano-4-arylcyclohexanone scaffold is the pharmacophore for Cilomilast (Ariflo). In these agents, the nitrile group mimics the transition state of cAMP hydrolysis, while the aryl group fits into the hydrophobic pocket of the PDE4 enzyme.

-

Modification: The 4-ketone is typically reduced to a carboxylic acid (via cyanohydrin hydrolysis) or converted to an oxime/amine.

-

SAR Insight: The 3-methoxy group (in the title compound) is often replaced by a 3-cyclopentyloxy group in potent PDE4 inhibitors to enhance lipophilicity and potency.

Opioid Analgesic Research

While not the direct precursor to Tapentadol (which utilizes an open-chain Mannich base strategy), this scaffold is used to synthesize conformationally restricted analogs of Tramadol and Venlafaxine.

-

Reaction: Reductive amination of the C4 ketone with dimethylamine, followed by reduction of the C1 nitrile, yields diamines with high affinity for the

-opioid receptor.

Spirocyclic Scaffolds

The C4 ketone serves as a handle for spiro-annulation.

-

Protocol: Reaction with hydrazine or hydroxylamine yields spiro-indazoles or spiro-isoxazolines, which are privileged structures in high-throughput screening libraries.

Safety & Handling (E-E-A-T)

-

Nitrile Hazards: While the aryl nitrile is relatively stable, the synthesis involves sodium cyanide (if making the starting material) or the generation of HCN traces during acidic hydrolysis. Work must be performed in a high-efficiency fume hood.

-

Strong Acids: The decarboxylation step uses hot sulfuric acid/acetic acid mixtures, which are highly corrosive. Use acid-resistant gloves and face shields.

-

Thermal Runaway: The Michael addition of methyl acrylate is exothermic. Controlled addition is critical to prevent polymerization of the acrylate.

References

-

PubChem. (2024). Compound Summary: 1-(3-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile. National Library of Medicine. Retrieved from [Link]

- Christensen, S. B., et al. (1998). 1,4-Cyclohexanecarboxylates: Potent and Selective Inhibitors of Phosphodiesterase 4 for the Treatment of Asthma. Journal of Medicinal Chemistry. (Contextual grounding for the scaffold's utility in PDE4 inhibition).

-

Organic Syntheses. (1955). p-Methoxyphenylacetonitrile.[3] Org. Synth. 1955, 35, 84. Retrieved from [Link] (Foundational protocol for starting material synthesis).

-

PrepChem. (2023). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. Retrieved from [Link] (Validated protocol for the decarboxylation step).

Sources

Pharmacophore Analysis of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Subject: Structural Biology & Ligand-Based Drug Design (LBDD)

Executive Summary

The 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile scaffold represents a critical structural archetype in the design of Phosphodiesterase 4 (PDE4) inhibitors. Historically associated with the development of second-generation anti-inflammatory agents like Cilomilast (SB-207499) , this scaffold utilizes a gem-disubstituted cyclohexane core to rigidly orient pharmacophoric elements.

This guide provides a rigorous pharmacophore analysis of this scaffold, dissecting its binding mode within the PDE4 catalytic domain. We explore the structural causality of the gem-cyano/aryl motif, the role of the distal ketone as a bioisostere or functional handle, and the specific spatial constraints required for high-affinity binding.

Structural Deconstruction & Biological Context

To understand the pharmacophore, we must first deconstruct the molecule into its functional modules relative to the PDE4 active site. The PDE4 enzyme hydrolyzes cAMP; inhibitors mimic the cAMP substrate but block the catalytic pocket (specifically the Q-pocket and M-pocket).

The Scaffold Architecture

The molecule consists of three distinct vectors arranged on a rigid cyclohexane chair:

-

The Hydrophobic "Head" (3-Methoxyphenyl): This moiety targets the hydrophobic clamp of the PDE4 active site. In optimized drugs (e.g., Cilomilast, Roflumilast), the 3-methoxy group is often expanded to a 3-cyclopentyloxy or 3-difluoromethoxy group to maximize van der Waals contacts.

-

The Conformational Lock (gem-Nitrile): The nitrile group at position 1 (shared with the phenyl ring) is not merely a functional group; it forces the phenyl ring into an axial or equatorial preference, locking the conformation to reduce the entropic penalty of binding.

-

The Distal Acceptor (4-Oxo): The ketone at position 4 serves as a hydrogen bond acceptor. In clinical candidates, this is often converted to a carboxylic acid (Cilomilast) to interact with the metal center (Zn²⁺/Mg²⁺) or solvent networks, but the ketone itself retains significant acceptor capability.

Biological Target: PDE4B/PDE4D[1][2]

-

Primary Indication: COPD, Asthma, Psoriasis, Neuroinflammation.[1]

-

Mechanism: Competitive inhibition of cAMP hydrolysis.

-

Key Residues: Gln443 (invariant glutamine switch), Phe372 (hydrophobic clamp), Asn321 .

Pharmacophore Generation Strategy

We employ a hybrid Structure-Based and Ligand-Based approach. We utilize the crystal structures of PDE4D (e.g., PDB: 1XMU or similar Cilomilast-bound structures) to validate the ligand-based hypothesis derived from the scaffold.

Computational Workflow

The following diagram outlines the protocol for extracting the pharmacophore from this specific scaffold.

Figure 1: Pharmacophore generation workflow combining conformational analysis and structural alignment.

The Pharmacophore Map (Core Analysis)

The analysis reveals a 4-Point Pharmacophore essential for activity. The spatial arrangement of these points defines the "Cilomilast-like" binding mode.

Feature Definitions

| Feature ID | Type | Chemical Moiety | Biological Interaction (PDE4) |

| F1 | Hydrophobic / Aromatic | Phenyl Ring | |

| F2 | H-Bond Acceptor | 3-Methoxy Oxygen | H-bond to structural water or backbone; crucial for orienting the ring. |

| F3 | H-Bond Acceptor | Nitrile (CN) | Weak H-bond acceptor; primarily acts as a dipole to orient the scaffold away from the solvent. |

| F4 | H-Bond Acceptor | 4-Ketone (C=O) | Interacts with the hydrated metal center (Zn²⁺/Mg²⁺) or H-bonds with His160 region (solvent exposed). |

Spatial Geometry

The rigidity of the cyclohexane ring imposes specific distance constraints:

-

Distance F1 (Centroid) ↔ F4 (Ketone O): ~5.5 - 6.0 Å.

-

Distance F1 (Centroid) ↔ F3 (Nitrile N): ~2.8 - 3.2 Å.

-

Vector Angle: The gem-disubstitution forces the phenyl ring and nitrile to be nearly perpendicular to the cyclohexane mean plane, optimizing fit into the deep Q-pocket.

Interaction Network & Binding Mode

The following diagram illustrates the specific residue-level interactions that the this compound scaffold engages within the PDE4B/D active site.

Figure 2: Interaction map showing the scaffold's docking within the PDE4 active site.

Experimental Protocol for Validation

To validate this pharmacophore experimentally, the following self-validating protocol is recommended.

Protocol: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine if the scaffold displaces a known tracer (e.g., FAM-Rolipram) from the PDE4 catalytic site.

-

Reagent Prep: Express recombinant human PDE4B catalytic domain (residues 152–487).

-

Tracer: Use Fluorescein-labeled Rolipram (Kd ~ 40 nM).

-

Titration:

-

Prepare this compound in DMSO (10 mM stock).

-

Perform 12-point serial dilution (100 µM down to 0.1 nM).

-

-

Incubation: Mix PDE4B enzyme (final conc ~ Kd of tracer), Tracer (2 nM), and Test Compound in assay buffer (50 mM Tris pH 7.5, 8 mM MgCl₂, 1 mM EGTA).

-

Readout: Measure Fluorescence Polarization (mP) after 60 min incubation at RT.

-

Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

-

Validation Check: Reference standard Cilomilast must yield IC50 ~ 120 nM. If >500 nM, assay sensitivity is compromised.

-

Synthetic Implications (SAR Expansion)

The pharmacophore analysis suggests two primary vectors for optimization from this scaffold:

-

The "Head" (Methoxy): The 3-methoxy group is sub-optimal. The pocket can accommodate larger groups. Recommendation: Synthesize the 3-cyclopentyloxy analog (Cilomilast core) to increase hydrophobic burial (predicted 10-50x potency boost).

-

The "Tail" (Ketone): The 4-ketone is a versatile intermediate.

-

Reductive Amination: Convert to amine to reach the solvent-exposed acidic residues.

-

Wittig Reaction: Convert to carboxylate bioisosteres.

-

References

-

Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases. Card, G.L., et al. (2004).[2] Structure, 12(12), 2233-2247. Significance: Definitive crystal structures of PDE4B/D with Cilomilast, defining the Q-pocket and hydrophobic clamp.

-

Cilomilast and Related Inhibitors: Structure-Activity Relationships. Christensen, S.B., et al. (1998). Journal of Medicinal Chemistry, 41(6), 821-835. Significance: Establishes the SAR of the 4-cyano-4-arylcyclohexane scaffold and the necessity of the gem-disubstitution.

-

Discovery of Roflumilast: A Potent, Selective and Orally Active PDE4 Inhibitor. Hermann, R., et al. (1999). Journal of Medicinal Chemistry. Significance: Comparative pharmacophore analysis of the dialkoxyphenyl ring requirements.

-

Pharmacophore Modeling and Virtual Screening for the Discovery of New PDE4 Inhibitors. Kumar, V., et al. (2013). International Journal of Molecular Sciences. Significance: Provides the computational methodology for aligning cyclohexane-based inhibitors.

Sources

Methodological & Application

Application Note: Scalable Manufacturing Routes for 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Abstract & Strategic Overview

The synthesis of 1-(3-methoxyphenyl)-4-oxocyclohexanecarbonitrile represents a classic challenge in constructing quaternary carbon centers within a cyclohexane ring. This scaffold is a critical intermediate in the synthesis of centrally acting analgesics (e.g., Tramadol/Tapentadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

While laboratory-scale synthesis often utilizes the reaction of arylacetonitriles with divinyl ketones (or their Mannich base equivalents), this route suffers from polymerization issues and thermal instability upon scale-up. This Application Note details a robust, scalable "Pimelate Route" (Bis-alkylation

Key Process Parameters (KPPs)

-

Target Purity: >98.5% (HPLC area)

-

Overall Yield: 65–75% (3 steps)

-

Critical Quality Attribute (CQA): Control of mono-alkylated impurities and decarboxylated by-products.

Synthetic Route Analysis

We evaluate two primary routes. Route A is selected for scale-up due to its operational stability.

Route A: The Pimelate/Dieckmann Route (Recommended)

This route builds the ring stepwise, allowing for purification of the open-chain intermediate if necessary.

-

Bis-Michael Addition: (3-Methoxyphenyl)acetonitrile + Methyl Acrylate

Dimethyl pimelate derivative. -

Dieckmann Condensation: Cyclization to the

-keto ester. -

Hydrolysis/Decarboxylation: Removal of the ester to yield the 4-oxocyclohexanecarbonitrile.

Route B: The Divinyl Ketone Route (Not Recommended for Scale)

-

Mechanism: Double Michael addition of the nitrile to 1,4-pentadien-3-one (divinyl ketone).

-

Drawbacks: Divinyl ketone is unstable and prone to polymerization. The reaction is highly exothermic and difficult to control in batch reactors >50L.

Detailed Experimental Protocol (Route A)

Step 1: Bis-Michael Addition (Formation of the Pimelate)

Reaction:

Protocol:

-

Charge: To a glass-lined reactor, charge (3-methoxyphenyl)acetonitrile (1.0 eq) and tert-butanol (5 vol).

-

Catalyst: Add Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq).

-

Note: Triton B is preferred over NaOMe here to minimize transesterification/hydrolysis side reactions during the addition phase.

-

-

Addition: Heat solution to 30°C. Add Methyl Acrylate (2.2 eq) dropwise over 2–4 hours.

-

Exotherm Control: Maintain internal temperature

.

-

-

Reaction: Stir at 40–50°C for 4 hours.

-

IPC (HPLC): Monitor consumption of starting nitrile (<1.0%).

-

Impurity Marker: Mono-adduct (methyl 4-cyano-4-(3-methoxyphenyl)butanoate). If >2%, add 0.1 eq Methyl Acrylate and stir 2h.

-

-

Workup: Neutralize with dilute HCl. Evaporate solvent.[1][2][3][4] The resulting oil (Dimethyl 4-cyano-4-(3-methoxyphenyl)heptanedioate) is usually pure enough (>95%) for the next step.

Step 2 & 3: Cyclization and Decarboxylation (Telescoped)

Reaction:

Protocol:

-

Cyclization:

-

Suspend Sodium Methoxide (1.5 eq) in dry Toluene (10 vol).

-

Add the Pimelate oil (from Step 1) diluted in Toluene (2 vol) slowly at 70–80°C.

-

Observation: A thick slurry forms (sodium enolate).

-

Stir at 80°C for 2 hours.

-

-

Hydrolysis/Decarboxylation:

-

Cool to 20°C.

-

Add Glacial Acetic Acid (3.0 eq) cautiously to quench the enolate.

-

Add 15% Sulfuric Acid (5 vol).

-

Reflux: Heat to reflux (approx. 90–100°C) with vigorous stirring for 6–10 hours.

-

Mechanism:[3][4][5][6][7][8] Acid hydrolysis of the ester occurs first, followed by spontaneous thermal decarboxylation of the

-keto acid.

-

-

Isolation:

-

Cool to 25°C. Separate layers.

-

Extract aqueous layer with Toluene or Ethyl Acetate.

-

Wash combined organics with Sat. NaHCO

(removes unreacted acid) and Brine. -

Crystallization: Swap solvent to Isopropyl Alcohol (IPA) or Ethanol/Water (9:1) . Cool to 0–5°C to crystallize.

-

-

Yield: Expect 65–75% overall from the nitrile.

Process Safety & Impurity Profile

Impurity Table

| Impurity Type | Source | Control Strategy |

| Mono-adduct | Incomplete Step 1 | Use 2.2 eq Methyl Acrylate; Ensure Catalyst activity. |

| Polymers | Acrylate polymerization | Add polymerization inhibitor (MEHQ) if using recycled solvent; Control temp <50°C. |

| Amide/Acid | Nitrile hydrolysis | Avoid strong base + water at high temp. The nitrile at the quaternary center is sterically hindered, making it relatively robust, but prolonged reflux in H2SO4 can hydrolyze it. |

| Aromatized | Oxidation | Inert atmosphere (N2) required during high-temp cyclization. |

Thermal Hazards

-

Methyl Acrylate: Flash point -2.8°C. Vapors are explosive. Ground all equipment.

-

Dieckmann: The quench of the sodium enolate with acid is exothermic. Control addition rate.

Visualizations

Diagram 1: Synthetic Pathway (Chemical Logic)

Caption: Stepwise chemical transformation from arylacetonitrile to the cyclic ketone via the Pimelate route.

Diagram 2: Process Flow & Unit Operations

Caption: Unit operation workflow for the telescoped manufacturing process.

References

-

PrepChem. Synthesis of 4-cyano-4-(1-naphthyl)cyclohexanone. (Protocol adapted for 3-methoxy analog).[4][9][10][11] Available at: [Link]

-

Organic Syntheses. p-Methoxyphenylacetonitrile. Org.[1][3][4][5][12][13] Synth. 1956, 36,[1] 50. (Starting material preparation). Available at: [Link]

-

PubChem. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (Analogous Structure Data).[14] CID 98629. Available at: [Link]

-

Google Patents. Process for the synthesis of tapentadol and intermediates thereof. US20130178644A1.[4] (Contextual chemistry for 3-methoxyphenyl intermediates). Available at:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jopcr.com [jopcr.com]

- 3. Method of preparing 1-[cyano(p-methoxyphenyl) ethyl]cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]

- 4. US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 6. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

- 7. US20170217957A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 8. WO2014141296A2 - Process for the preparation of tapentadol via novel intermediate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. JP2013515761A - Intermediate compounds and processes for the preparation of tapentadol and related compounds - Google Patents [patents.google.com]

- 11. tdcommons.org [tdcommons.org]

- 12. ijpsr.com [ijpsr.com]

- 13. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

The following Application Note and Protocol is designed for researchers and process chemists in drug development. It addresses the specific synthetic challenge of performing reductive amination on the highly functionalized intermediate 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile .

Target Audience: Medicinal Chemists, Process Development Scientists Subject: Synthesis of 1,4-Disubstituted Cyclohexane Scaffolds for Opioid and PDE4 Inhibitor Analogs

Introduction & Strategic Relevance

The molecule This compound (Substrate 1 ) is a critical "privileged scaffold" in medicinal chemistry. It features a quaternary center at C1 (bearing an aryl group and a nitrile) and a reactive ketone at C4.

This scaffold is structurally homologous to intermediates used in the synthesis of PDE4 inhibitors (e.g., Cilomilast analogs) and arylcyclohexylamine opioids (structurally related to Tramadol and PCP derivatives, though distinct in substitution pattern). The reductive amination of the C4 ketone is a pivotal step to install a polar amine functionality, modulating the pharmacokinetic (PK) profile and receptor binding affinity of the final drug candidate.

Key Synthetic Challenge: Stereocontrol

The reductive amination of 1 creates a new stereocenter at C4. Because C1 is already a quaternary stereocenter (achiral if racemic, but defining the axis), the reaction produces diastereomers:

-

cis-isomer: Amine and Aryl group on the same face (syn).

-

trans-isomer: Amine and Aryl group on opposite faces (anti).

The biological activity of the final drug often depends strictly on the cis/trans ratio. This protocol focuses on thermodynamic vs. kinetic control strategies to optimize this ratio.

Reaction Mechanism & Retrosynthesis

The transformation proceeds via the formation of an iminium ion intermediate, followed by hydride transfer.

Pathway Analysis

-

Condensation: The ketone (1 ) reacts with the amine (e.g., dimethylamine) to form a hemiaminal, which dehydrates to the iminium ion .

-

Reduction: The reducing agent delivers a hydride to the iminium carbon.

-

Axial Attack: Hydride approaches from the axial direction (less sterically hindered if small), yielding the equatorial amine .

-

Equatorial Attack: Hydride approaches from the equatorial direction, yielding the axial amine .

-

In 4-substituted cyclohexanones, the bulky aryl group at C1 will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. Consequently, the "cis" and "trans" outcomes are dictated by whether the incoming amine ends up axial or equatorial.

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway for the reductive amination. The stereochemical outcome is determined at the hydride transfer step.

Detailed Experimental Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) .[1] STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes/ketones over the nitrile group at C1.

Method A: Reductive Amination with Dimethylamine (General Protocol)

Objective: Synthesis of 4-(dimethylamino)-1-(3-methoxyphenyl)cyclohexanecarbonitrile.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Substrate (1) | 1.0 | Starting Material | This compound |

| Dimethylamine | 1.2 - 1.5 | Amine Source | Use 2.0M solution in THF or HCl salt |

| NaBH(OAc)3 | 1.5 | Reducing Agent | Moisture sensitive; handle quickly |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes iminium formation |

| 1,2-Dichloroethane (DCE) | Solvent | Solvent | Preferred over MeOH for STAB stability |

| Triethylamine (TEA) | 1.0 | Base | Only if using Amine-HCl salt |

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

In a dry reaction vessel (flame-dried, N2 purged), dissolve Substrate 1 (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

If using Dimethylamine HCl salt: Add the salt (1.2 equiv) to the mixture, followed by Triethylamine (1.2 equiv). Stir for 15 min to liberate the free amine.

-

If using Dimethylamine solution: Add the solution (1.2 equiv) directly.

-

-

Iminium Formation (Critical Step):

-

Add Glacial Acetic Acid (1.0 equiv).

-

Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes.

-

Checkpoint: This "pre-complexation" time allows the equilibrium to shift toward the iminium species before reduction, minimizing direct reduction of the ketone to the alcohol.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Avoid a large exotherm.

-

Allow the reaction to warm to Room Temperature and stir for 12–16 hours.

-

-

Monitoring:

-

Monitor by TLC (mobile phase: 5% MeOH in DCM with 1% NH4OH) or LC-MS.

-

Look for the disappearance of the ketone (Substrate 1 ) and the appearance of the more polar amine spot.

-

-

Workup (Quench & Extraction):

-

Quench the reaction by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs).

-

Stir vigorously for 15 minutes to decompose boron complexes.

-

Extract with DCM (3 x volumes).

-

Combine organic layers and wash with Brine .

-

Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often an oil.

-

Acid-Base Purification (Self-Validating Step):

-

Dissolve crude in Et2O.

-

Extract with 1M HCl (Amine goes into water; non-basic impurities stay in Et2O).

-

Basify the aqueous layer (pH > 10) with NaOH.

-

Extract the free amine back into DCM.

-

-

Column Chromatography: Silica gel, gradient 0-10% MeOH in DCM (+1% NH3).

-

Stereochemical Optimization (Cis/Trans Control)

The ratio of cis/trans isomers is governed by the reducing agent and solvent.

| Condition | Major Isomer | Mechanism |

| NaBH(OAc)3 / DCE | Thermodynamic (Equatorial Amine) | Directed hydride delivery; equilibration of iminium. |

| Ti(OiPr)4 / NaBH4 | Kinetic (Axial Amine) | Titanium coordinates to the imine, forcing hydride attack from the less hindered face (often equatorial attack -> axial amine). |

| H2 / Pd-C | Cis-Selective | Surface catalysis often favors addition to the less hindered face of the ring. |

Protocol Modification for High Cis-Selectivity (Titanium Method):

-

Mix Ketone (1.0 eq) + Amine (1.2 eq) + Ti(OiPr)4 (1.2 eq) in neat conditions or minimal THF.

-

Stir 1h to form the titanium-imine complex.

-

Dilute with MeOH and add NaBH4 (1.5 eq) at 0°C.

-

Note: This method often yields higher diastereoselectivity than STAB.

Analytical Controls & Validation

Trustworthiness in synthesis requires rigorous characterization.

-

1H NMR (CDCl3):

-

Diagnostic Signal: The proton at C4 (germinal to the amine) is key.

-

Equatorial Proton (Axial Amine): Appears as a narrow multiplet (coupling constants ~small).

-

Axial Proton (Equatorial Amine): Appears as a triplet of triplets (large coupling constants, J ~10-12 Hz) due to diaxial coupling with C3/C5 protons.

-

-

IR Spectroscopy:

-

Disappearance of C=O stretch (~1715 cm⁻¹).

-

Retention of C≡N stretch (~2230 cm⁻¹).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: ACN/Water (0.1% TFA).

-

The amine will elute significantly earlier than the ketone precursor.

-

Safety & Troubleshooting

Safety Matrix

-

Nitrile Stability: The nitrile group at C1 is generally stable to STAB and NaBH4. Avoid using LiAlH4 (Lithium Aluminum Hydride) unless reduction of the nitrile to a primary amine (CH2NH2) is desired.

-

Cyanide Risk: Although the nitrile is bound, avoid strong acidic hydrolysis conditions which could liberate HCN.

-

STAB Handling: Generates Acetic Acid upon reaction. Ensure adequate ventilation.[2]

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Conversion | Wet solvent or old STAB reagent. | Use anhydrous DCE/THF. Use fresh STAB bottle. |

| Alcohol Byproduct | Direct reduction of ketone before imine forms. | Increase "pre-complexation" time (Step 2). Add molecular sieves to remove water. |

| Nitrile Hydrolysis | Acid concentration too high or temp too high. | Keep temp < 30°C. Do not use strong mineral acids during reaction. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928-4929. Link

-

ChemicalBook Entry: 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile (Structurally homologous intermediate).[3] Link

-

Org. Syn. Procedure: General reductive amination protocols. Link

Workflow Diagram

Figure 2: Operational workflow for the reductive amination process, highlighting the divergence point for stereochemical control.

Sources

Application Note: Functionalization of the Nitrile Group in 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Executive Summary

This guide details the functionalization of the nitrile group in 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile (Compound 1) . This molecule represents a high-value scaffold in the synthesis of central nervous system (CNS) active agents, sharing structural homology with opioid analgesics such as Tapentadol and Tramadol .

The presence of a quaternary carbon at the nitrile position (C1) and a reactive ketone at the distal position (C4) presents two specific synthetic challenges:

-

Steric Hindrance: The geminal aryl group at C1 significantly retards nucleophilic attack on the nitrile carbon.

-

Chemoselectivity: Standard reducing agents (e.g., LiAlH

) will indiscriminately reduce the C4-ketone, necessitating orthogonal protection strategies.

This note provides three validated workflows to address these challenges: controlled hydrolysis, chemoselective reduction, and bioisostere (tetrazole) formation.

Chemical Analysis & Strategic Decision Tree

Structural Challenges

| Feature | Chemical Consequence | Strategic Implication |

| C1-Nitrile | Attached to a quaternary center (gem-aryl). | High energy barrier for hydrolysis; requires forcing conditions or catalysis. |

| C4-Ketone | Electrophilic carbonyl. | Susceptible to reduction by hydrides and nucleophilic attack by Grignards. |

| 3-Methoxy | Electron-donating aryl substituent. | Increases electron density on the ring, slightly deactivating the nitrile toward nucleophiles. |

Decision Pathway

The following logic gate determines the optimal protocol based on the desired pharmacophore.

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target moiety.

Protocol A: Controlled Hydrolysis to Primary Amide

Objective: Convert the hindered nitrile to a primary amide without affecting the ketone or fully hydrolyzing to the carboxylic acid. Challenge: Standard acidic hydrolysis often fails or requires harsh conditions that degrade the ketone. Solution: Use potassium hydroxide in tert-butanol . The bulky solvent prevents solvation of the hydroxide ion, increasing its nucleophilicity ("naked anion" effect), while the steric bulk of the substrate prevents over-hydrolysis to the acid.

Materials

-

Compound 1 (1.0 eq)[1]

-

Potassium Hydroxide (KOH), pulverized (4.0 eq)

-

tert-Butanol (solvent, 10 mL/g substrate)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with Compound 1 and tert-butanol. Stir until dissolved.

-

Reagent Addition: Add pulverized KOH in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 83°C) for 1.5 to 3 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The amide typically runs much lower (more polar) than the nitrile.

-

-

Quench: Cool to room temperature. Pour the mixture into saturated aqueous NH

Cl. -

Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Water if necessary.

Mechanism: The tert-butoxide anion is too bulky to attack the nitrile efficiently, but it deprotonates water (trace) or acts as a base to generate highly reactive OH-. The steric crowding at C1 arrests the reaction at the amide stage, as the expulsion of ammonia (to form the acid) is kinetically slower than the initial hydration.

Protocol B: Chemoselective Reduction to Primary Amine

Objective: Reduce the nitrile (-CN) to the primary amine (-CH

Workflow Diagram

Figure 2: Orthogonal protection strategy to ensure chemoselective reduction of the nitrile.

Detailed Methodology

Step 1: Ketal Protection

-

Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Combine Compound 1 (1.0 eq), Ethylene Glycol (5.0 eq), and p-Toluenesulfonic acid (pTsOH, 0.05 eq) in Toluene.

-

Reflux: Heat to reflux with vigorous stirring. Water is removed azeotropically via the Dean-Stark trap.

-

Completion: Reaction is complete when water evolution ceases (approx. 4-6 hours).

-

Workup: Wash with sat. NaHCO

, dry, and concentrate. Proceed to Step 2 immediately.

Step 2: Nitrile Reduction[2]

-

Preparation: In a dry flask under Argon/Nitrogen, suspend LiAlH

(2.5 eq) in anhydrous THF at 0°C. -

Addition: Dissolve the Ketal-Nitrile intermediate from Step 1 in THF and add dropwise to the hydride suspension.

-

Reaction: Allow to warm to room temperature, then reflux for 2 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially, where x = grams of LAH used.

-

Filtration: Filter the white precipitate through Celite. Concentrate the filtrate to yield the Ketal-Amine .

Step 3: Deprotection

-

Hydrolysis: Dissolve the Ketal-Amine in Acetone/2N HCl (1:1). Stir at room temperature for 2 hours.

-

Neutralization: Adjust pH to >10 using 2N NaOH.

-

Extraction: Extract the free amine with DCM. Note: The amine may be water-soluble; salting out the aqueous layer with NaCl is recommended.

Protocol C: Tetrazole Formation (Bioisostere Synthesis)

Objective: Convert the nitrile into a 5-substituted tetrazole. Relevance: Tetrazoles are metabolically stable bioisosteres of carboxylic acids, improving bioavailability and receptor binding in opioid scaffolds. Solution: Zinc-catalyzed [3+2] cycloaddition. This method avoids toxic tin reagents and explosive hydrazoic acid.

Materials

-

Compound 1 (1.0 eq)[1]

-

Sodium Azide (NaN

) (1.5 eq) -

Zinc Bromide (ZnBr

) (1.0 eq) -

Solvent: Water/Isopropanol (2:1) or DMF.[3]

Step-by-Step Methodology

-

Safety Check: Ensure the reaction vessel is well-vented. While ZnBr

mitigates HN -